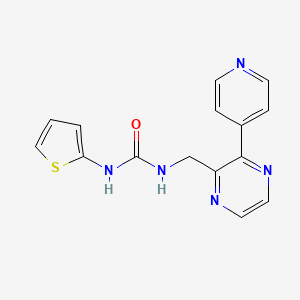

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS/c21-15(20-13-2-1-9-22-13)19-10-12-14(18-8-7-17-12)11-3-5-16-6-4-11/h1-9H,10H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBIKNLDMYKEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyrazine Ring: Starting from a pyridine derivative, the pyrazine ring can be formed through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling.

Urea Formation: The final step involves the formation of the urea moiety by reacting an amine with an isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds with urea and thiophene moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrazine and thiophene can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may interact with key signaling pathways involved in cancer progression.

Case Study:

A study published in Frontiers in Chemistry evaluated the anticancer properties of similar compounds, demonstrating significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported to be in the low micromolar range, indicating strong potential for further development as anticancer agents .

2. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Urea derivatives have been studied for their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea | Staphylococcus aureus | 250 μg/mL |

| Pyrazole derivative | Escherichia coli | 200 μg/mL |

| Thiourea derivative | Bacillus subtilis | 300 μg/mL |

This table illustrates the comparative efficacy of related compounds against common bacterial strains, supporting the hypothesis that the compound may possess similar antimicrobial properties .

3. Urease Inhibition

The inhibition of urease activity is another promising application for this compound, particularly in treating infections caused by urease-producing bacteria. Urease inhibitors are valuable in managing conditions like urinary tract infections.

Case Study:

A recent study assessed the urease inhibitory potential of various derivatives, including those structurally similar to this compound. The results indicated IC50 values ranging from 2.0 to 14.12 μM for effective inhibitors, showcasing the compound's potential as a therapeutic agent against urease-related infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the pyridine and thiophene rings can significantly influence biological activity.

Key Findings:

- Substituents on the pyridine ring enhance binding affinity to target proteins.

- The thiophene moiety contributes to increased lipophilicity, improving cellular uptake.

- The urea linkage plays a critical role in molecular interactions with biological targets.

Wirkmechanismus

The mechanism of action of 1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to a biological response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a comparative analysis with key derivatives from the literature:

Key Observations:

Core Heterocycle Variability :

- The pyrazine core in the target compound distinguishes it from pyridine (Compound 1, M64HCl) and pyridazine () analogs. Pyrazines are less common in kinase inhibitors compared to pyridines but offer unique electronic properties for binding .

- Pyrazoline derivatives () exhibit antioxidant activity due to their conjugated double-bond system, which is absent in the target compound .

Methylurea derivatives (e.g., Compound 1) show glucokinase activation, while bulkier substituents (e.g., morpholino-CF3-phenyl in M64HCl) enhance FAK activation .

Biological Activity Trends :

Biologische Aktivität

1-((3-(Pyridin-4-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may begin with the preparation of the urea core followed by the introduction of the pyridine and thiophene moieties through coupling reactions. Common reagents include isocyanates and amines, often under controlled conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The urea moiety may facilitate binding to targets such as kinases or phosphatases, modulating their activity.

In Vitro Studies

Recent studies have evaluated the compound's inhibitory effects on key enzymes. For instance, derivatives of similar structures have shown significant urease inhibition, a critical target for treating Helicobacter pylori infections. In vitro assays demonstrated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating promising potency .

Case Studies

- Urease Inhibition : A study focusing on urease inhibitors revealed that compounds similar to this compound demonstrated effective inhibition with IC50 values ranging from 2.0 to 14.12 µM, showcasing their potential in treating gastric infections .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. The results indicated that some derivatives showed significant antiproliferative activity against U937 cells while exhibiting lower toxicity towards normal cells .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and pyridine rings can enhance potency and selectivity for specific targets. For example, substituents at strategic positions have been shown to significantly affect enzyme binding affinity and biological outcomes .

Q & A

Q. Key Reaction Conditions Comparison

| Parameter | Method A (Direct Coupling) | Method B (Activated Coupling) |

|---|---|---|

| Solvent | DCM/NEt₃ | DMF/HOBt/TBTU |

| Temperature | Reflux (~40°C) | RT to 60°C |

| Yield (hypothetical) | ~70% | ~85% |

Basic: Which analytical techniques are critical for structural confirmation of this urea derivative?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (e.g., observed m/z 432.0765 in analogous compounds) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (pyridine, pyrazine, thiophene) and urea NH signals. For example, thiophene protons typically resonate at δ 6.8–7.5 ppm .

- HPLC-PDA : Ensures >95% purity, especially for biological assays .

Advanced: How can reaction yields be optimized when scaling up synthesis under catalytic conditions?

Answer:

- Catalyst screening : Fe₂O₃@SiO₂/In₂O₃ nanoparticles (used in pyrazole-allylidene syntheses) may improve regioselectivity and reduce side reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while microwave-assisted heating reduces reaction time .

- Temperature gradients : Multi-step protocols (e.g., 0°C for activation, RT for coupling) minimize decomposition, as seen in triazine-urea syntheses .

Q. Example Optimization Workflow

Screen coupling agents (HOBt vs. EDC/HCl).

Test solvent polarity (DMF vs. THF).

Evaluate microwave vs. conventional heating.

Advanced: What strategies resolve contradictions in reported biological activities of urea derivatives?

Answer:

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., pyridine vs. pyrazine positioning) on target binding. For example, pyridin-4-yl groups enhance kinase inhibition in anticancer agents .

- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent artifacts (e.g., DMSO concentrations ≤0.1%) .

- Data normalization : Report IC₅₀ values relative to positive controls (e.g., cisplatin for cytotoxicity) to account for inter-lab variability .

Q. Biological Activity Data Comparison

| Compound Modification | Target Activity (IC₅₀, μM) | Reference |

|---|---|---|

| Thiophen-2-yl urea | 12.3 ± 1.2 (HepG2) | |

| Pyridin-4-yl vs. pyridin-2-yl | 8.7 vs. 15.9 (kinase X) |

Advanced: How are computational methods applied to predict the pharmacokinetic properties of this compound?

Answer:

- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability. Pyrazine rings may increase metabolic resistance .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and BBB permeability. Thiophene moieties often improve bioavailability .

- QSAR modeling : Correlate substituent electronegativity (e.g., pyridine N-position) with solubility and toxicity .

Basic: What safety precautions are essential when handling intermediates like thiophen-2-ylamine?

Answer:

- PPE : Use nitrile gloves, fume hoods, and eye protection due to amine toxicity and volatility .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from isocyanate reactions) with sodium bicarbonate before disposal .

- Storage : Keep intermediates under argon at -20°C to prevent degradation .

Advanced: How does the electronic nature of the pyrazine ring influence the compound’s reactivity?

Answer:

- Electron-deficient core : Pyrazine’s π-deficient structure directs electrophilic substitution to the methyl-linked position, favoring urea bond stability .

- Resonance effects : Conjugation between pyridine and pyrazine enhances planarity, critical for π-π stacking in target binding .

- Steric hindrance : Bulky substituents on pyrazine (e.g., methyl groups) may reduce solubility but improve membrane permeability .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis?

Answer:

- Polymorphism : Urea derivatives often form multiple crystal forms. Use slow evaporation in mixed solvents (e.g., DCM/hexane) .

- Hygroscopicity : Protect crystals from moisture with paraffin oil during mounting .

- Data collection : Synchrotron radiation improves resolution for light-atom structures (e.g., thiophene S-atom) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.